1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl 1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
Brand Name: Vulcanchem
CAS No.: 1159825-59-8
VCID: VC11715808
InChI: InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-7-3-2-4-8-17)20(15-24-13-5-6-14-24)18-9-11-19(22)12-10-18;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H
SMILES: CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl
Molecular Formula: C21H26Cl2N2O2
Molecular Weight: 409.3 g/mol

1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

CAS No.: 1159825-59-8

Cat. No.: VC11715808

Molecular Formula: C21H26Cl2N2O2

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl - 1159825-59-8

Specification

CAS No. 1159825-59-8
Molecular Formula C21H26Cl2N2O2
Molecular Weight 409.3 g/mol
IUPAC Name benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride
Standard InChI InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-7-3-2-4-8-17)20(15-24-13-5-6-14-24)18-9-11-19(22)12-10-18;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H
Standard InChI Key UINOWJDWHCYHDT-UHFFFAOYSA-N
SMILES CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl
Canonical SMILES CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound is a hydrochloride salt characterized by a pyrrolidine backbone substituted with a 4-chlorophenyl group and an N-methylcarbamate benzyl (CBZ) moiety. Its systematic IUPAC name is benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate hydrochloride.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21_{21}H26_{26}Cl2_2N2_2O2_2
Molecular Weight409.3 g/mol
SMILESCN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl
InChI KeyUINOWJDWHCYHDT-UHFFFAOYSA-N
PubChem CID53487219

The chlorophenyl group enhances lipophilicity, while the CBZ moiety introduces steric bulk and potential protease resistance .

Synthesis and Preparation

Synthetic Pathways

Though explicit protocols are scarce, the synthesis likely involves:

  • Pyrrolidine alkylation: Reaction of pyrrolidine with a 4-chlorophenyl-containing alkyl halide.

  • Carbamate formation: Introduction of the N-CBZ group via benzyl chloroformate under basic conditions.

  • Salt formation: Treatment with HCl to yield the hydrochloride salt.

The patent US9206116B2 describes analogous methods for synthesizing structurally related amino acid derivatives, emphasizing the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

Challenges in Synthesis

  • Steric hindrance: The N-methyl and CBZ groups may impede reaction kinetics.

  • Purification: The polar hydrochloride salt necessitates chromatographic or recrystallization techniques .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (~10–50 mg/mL) and stability under ambient conditions when stored desiccated.

Table 2: Physicochemical Profile

PropertyValue
Melting PointNot reported
LogP (Predicted)3.2 ± 0.5
pKa (Amine)~8.5 (protonated form)

Analytical Characterization

Spectroscopic Data

  • NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.0 ppm), and N-methyl singlet (δ 2.8 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 409.3 (M+H+^+) confirms the molecular weight.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for purity analysis.

Research Challenges and Future Directions

  • Synthetic Optimization: Scalable routes using catalytic asymmetric hydrogenation (cf. Weiner’s β-amino acid synthesis ).

  • Biological Screening: Target identification via high-throughput assays.

  • Derivatization: Exploring substituent effects on bioavailability and potency.

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